molecular formula C17H28O4 B12631585 5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol CAS No. 918970-91-9

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol

Cat. No.: B12631585
CAS No.: 918970-91-9
M. Wt: 296.4 g/mol
InChI Key: KKTJSOKBFLALEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol is an organic compound with the molecular formula C18H30O4 It is a derivative of benzene, featuring two 3-methylbutoxy groups and a methyl group attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol typically involves the alkylation of a benzene derivative. One common method is the reaction of 5-methylbenzene-1,4-diol with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the alkoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxy-5-methylbenzene-1,4-diol
  • 2,3-Diethoxy-5-methylbenzene-1,4-diol
  • 2,3-Dipropoxy-5-methylbenzene-1,4-diol

Uniqueness

5-Methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol is unique due to its specific substitution pattern and the presence of bulky 3-methylbutoxy groups. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

918970-91-9

Molecular Formula

C17H28O4

Molecular Weight

296.4 g/mol

IUPAC Name

5-methyl-2,3-bis(3-methylbutoxy)benzene-1,4-diol

InChI

InChI=1S/C17H28O4/c1-11(2)6-8-20-16-14(18)10-13(5)15(19)17(16)21-9-7-12(3)4/h10-12,18-19H,6-9H2,1-5H3

InChI Key

KKTJSOKBFLALEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)OCCC(C)C)OCCC(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.